4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and an isopentyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Isopentyl substitution: The isopentyl group can be introduced via alkylation reactions using isopentyl halides in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, potentially yielding debrominated or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid derivatives with oxidized side chains.
Reduction: Formation of 4-bromo-3-isopentyl-1H-pyrazole-5-methanol or debrominated pyrazole derivatives.
Substitution: Formation of 4-substituted-3-isopentyl-1H-pyrazole-5-carboxylic acid derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to known bioactive molecules.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine:
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry:
Mechanism of Action
The exact mechanism of action of 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine and isopentyl groups can influence the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with methyl groups instead of an isopentyl group.
3-Bromo-1H-pyrazole-5-carboxylic acid: Lacks the isopentyl substitution, making it less hydrophobic.
Uniqueness:
- The presence of the isopentyl group in 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid imparts unique hydrophobic properties, potentially enhancing its interaction with lipid membranes or hydrophobic pockets in proteins.
- The bromine atom provides a site for further functionalization through substitution reactions, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGHEYPEOBFKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(C(=NN1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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